1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in critical biological processes such as inflammation, microbial infection, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins . This can result in the inhibition or activation of the target, leading to downstream effects on cellular processes .
Biochemical Pathways
For instance, they have been associated with the modulation of pathways involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the chromeno-pyrrole scaffold may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . It also acts as an inhibitor of certain enzymes, such as topoisomerases and histone deacetylases, which play critical roles in DNA replication and chromatin remodeling . These interactions result in the modulation of cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound may lead to the accumulation of degradation products, which could have different biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and chromatin, leading to changes in gene expression . In the mitochondria, it can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-12-7-8-15-14(11-12)19(26)17-18(13-5-4-6-16(28-2)20(13)29-3)25(22(27)21(17)30-15)23-24-9-10-31-23/h4-11,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNBLQUSALZLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=C(C(=CC=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.